molecular formula C13H8BrNO B14086990 4-Bromo-2-phenylbenzo[d]oxazole

4-Bromo-2-phenylbenzo[d]oxazole

Cat. No.: B14086990
M. Wt: 274.11 g/mol
InChI Key: WBIBVDRLTSFSDH-UHFFFAOYSA-N
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Description

4-Bromo-2-phenylbenzo[d]oxazole is a heterocyclic compound with the molecular formula C13H8BrNO It is a derivative of benzoxazole, characterized by the presence of a bromine atom at the 4-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-phenylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated precursors. One common method includes the reaction of 2-aminophenol with 4-bromobenzoyl chloride under basic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-phenylbenzo[d]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The benzoxazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties and reactivity.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the benzoxazole ring.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-2-phenylbenzo[d]oxazole derivatives, while oxidation reactions can produce benzoxazole-2-carboxylic acids.

Scientific Research Applications

4-Bromo-2-phenylbenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-phenylbenzo[d]oxazole and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The compound’s ability to interact with DNA and proteins also contributes to its biological activities .

Comparison with Similar Compounds

    2-Phenylbenzoxazole: Lacks the bromine atom at the 4-position, resulting in different reactivity and biological activities.

    4-Chloro-2-phenylbenzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

    2-Phenylbenzothiazole: Contains a sulfur atom instead of oxygen in the heterocyclic ring, leading to different chemical and biological properties.

Uniqueness: 4-Bromo-2-phenylbenzo[d]oxazole is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds. Its structural features also contribute to its potential biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

4-bromo-2-phenyl-1,3-benzoxazole

InChI

InChI=1S/C13H8BrNO/c14-10-7-4-8-11-12(10)15-13(16-11)9-5-2-1-3-6-9/h1-8H

InChI Key

WBIBVDRLTSFSDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC=C3Br

Origin of Product

United States

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